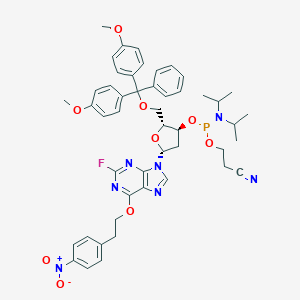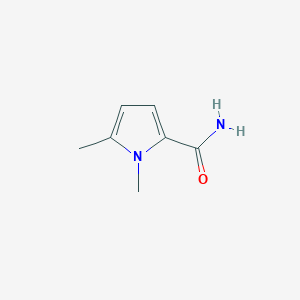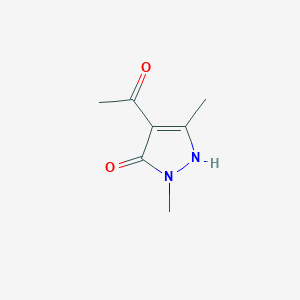
2-Fluoro-DI cep
Vue d'ensemble
Description
2-Fluoro-DI CEP is a laboratory chemical with the CAS number 163668-79-9 . It has a molecular formula of C48H53FN7O9P and a molecular weight of 921.95 . It is used in the manufacture of substances and is not classified as a hazardous substance or mixture .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-DI CEP can be analyzed using 19F NMR . This technique uses 19F as the focal point of the process and provides a wealth of molecular structure information as well as its associated chemical environment .
Chemical Reactions Analysis
2-Fluoro-DI CEP is stable under recommended storage conditions of -20 °C and dry conditions . It reacts with strong oxidizing agents . More research is needed to fully understand the chemical reactions involving 2-Fluoro-DI CEP.
Applications De Recherche Scientifique
Oxidative Coupling Reagents
- Synthesis of Non-Phenolic Compounds : A study by Planchenault, Dhal, & Robin (1993) explored oxidants used in fluoro acid medium for the non-phenolic oxidative coupling of lignan and alkaloid precursors. This method significantly increased the range of effective reagents for these syntheses.
Medical Imaging and Diagnosis
- CEST-MRI for Cancer Research : Rivlin, Horev, Tsarfaty, & Navon (2013) demonstrated the use of glucose analogs like 2-deoxy-D-glucose (2-DG) and 2-fluoro-2-deoxy-D-glucose (FDG) in CEST-MRI for cancer research. Their study showed the potential of these compounds in tumor detection and monitoring response to therapy without the need for radio-labeled isotopes (Rivlin et al., 2013).
Cellular Studies
- Cell Surface Receptor Tracking : Cherry (1992) discussed techniques for studying the lateral and rotational movements of membrane proteins. Techniques like FRAP were used to study the mobility of proteins in cell membranes, providing insights into molecular interactions and architecture of cell membranes (Cherry, 1992).
Spectroscopic Applications
- Difluoroboron β-Diketonate Dyes : The study by Chen et al. (2017) focused on the spectroscopic properties and applications of difluoroboron β-diketonate complexes. These complexes have been used in various fields such as biosensing, bioimaging, and optoelectronic devices due to their strong fluorescence and tunable emission properties (Chen et al., 2017).
Biochemical Analysis
- Film Detection for Tritium-Labelled Proteins : Bonner & Laskey (1974) described a method for detecting tritium in polyacrylamide gels, which could be useful in biochemical analysis and research (Bonner & Laskey, 1974).
Photovoltaic Research
- Nongeminate and Geminate Recombination in Solar Cells : A study by Foertig et al. (2014) applied transient photovoltage and charge extraction measurements to analyze the limitations of photovoltaic performance in PTB7:PCBM solar cells (Foertig et al., 2014).
Safety and Hazards
2-Fluoro-DI CEP is not classified as a hazardous substance or mixture . In case of inhalation, move to fresh air and get medical attention if symptoms occur . In case of skin contact, wash skin with soap and water . In case of eye contact, immediately flush eyes with water for at least 15 minutes and get medical attention if symptoms occur . In case of ingestion, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .
Propriétés
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H53FN7O9P/c1-32(2)55(33(3)4)66(63-27-10-26-50)65-41-29-43(54-31-51-44-45(54)52-47(49)53-46(44)61-28-25-34-13-19-38(20-14-34)56(57)58)64-42(41)30-62-48(35-11-8-7-9-12-35,36-15-21-39(59-5)22-16-36)37-17-23-40(60-6)24-18-37/h7-9,11-24,31-33,41-43H,10,25,27-30H2,1-6H3/t41-,42+,43+,66?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDXROUBPPGQIL-KRPLKJGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6OCCC7=CC=C(C=C7)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6OCCC7=CC=C(C=C7)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H53FN7O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
921.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)

![Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B61007.png)
![2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B61008.png)







